1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Kinase selectivity Type II kinase inhibitor Sorafenib pharmacophore

1‑(4‑Chloro‑3‑(trifluoromethyl)phenyl)‑3‑(2‑(pyrrolidin‑1‑yl)pyrimidin‑5‑yl)urea (MF C₁₆H₁₅ClF₃N₅O; MW 385.78 Da) is a diaryl urea derivative that incorporates the 4‑chloro‑3‑(trifluoromethyl)phenyl motif characteristic of sorafenib‑class type II kinase inhibitors and pairs it with a 2‑(pyrrolidin‑1‑yl)pyrimidin‑5‑yl scaffold. The compound is currently listed only as a research chemical in vendor catalogues and screening‑collection databases with a typical purity specification of ≥95 % by HPLC [REFS‑1].

Molecular Formula C16H15ClF3N5O
Molecular Weight 385.78
CAS No. 1396813-08-3
Cat. No. B2812542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
CAS1396813-08-3
Molecular FormulaC16H15ClF3N5O
Molecular Weight385.78
Structural Identifiers
SMILESC1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
InChIInChI=1S/C16H15ClF3N5O/c17-13-4-3-10(7-12(13)16(18,19)20)23-15(26)24-11-8-21-14(22-9-11)25-5-1-2-6-25/h3-4,7-9H,1-2,5-6H2,(H2,23,24,26)
InChIKeyBUNXNOSHWSCOSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‑Grade Overview of 1‑(4‑Chloro‑3‑(trifluoromethyl)phenyl)‑3‑(2‑(pyrrolidin‑1‑yl)pyrimidin‑5‑yl)urea (CAS 1396813‑08‑3)


1‑(4‑Chloro‑3‑(trifluoromethyl)phenyl)‑3‑(2‑(pyrrolidin‑1‑yl)pyrimidin‑5‑yl)urea (MF C₁₆H₁₅ClF₃N₅O; MW 385.78 Da) is a diaryl urea derivative that incorporates the 4‑chloro‑3‑(trifluoromethyl)phenyl motif characteristic of sorafenib‑class type II kinase inhibitors and pairs it with a 2‑(pyrrolidin‑1‑yl)pyrimidin‑5‑yl scaffold. The compound is currently listed only as a research chemical in vendor catalogues and screening‑collection databases with a typical purity specification of ≥95 % by HPLC [REFS‑1]. No primary literature describing its synthesis, target engagement, or biological activity has been published, and authoritative bioactivity databases assign the substance a status of ‘no known activity’ [REFS‑2].

Why Close Analogs Cannot Substitute for 1‑(4‑Chloro‑3‑(trifluoromethyl)phenyl)‑3‑(2‑(pyrrolidin‑1‑yl)pyrimidin‑5‑yl)urea Without Measurable Performance Risk


Compounds in the diaryl pyrimidine‑urea class exhibit dramatic differences in kinase‑selectivity profiles when even a single substituent is altered. The 4‑chloro‑3‑(trifluoromethyl)phenyl urea group can shift a molecule from a SYK/FLT3‑selective inhibitor (as seen with the des‑chloro analog TAK‑659, IC₅₀ = 3.2 nM SYK [REFS‑1]) to a pan‑kinase inhibitor such as sorafenib (which inhibits VEGFR2, PDGFRβ, and B‑RAF). The introduction of methyl groups on the pyrimidine ring—present in CAS 1448058‑37‑4—further alters cLogP, metabolic stability, and binding‑pocket complementarity. Without empirical selectivity data for the target compound, candidate selection must rest on the expectation that the specific 4‑chloro substitution pattern may confer a distinct kinase‑binding profile relative to the des‑chloro or dimethyl analogs. Procurement decisions should therefore be guided by the precise structure, not merely the chemical class.

Quantitative Differentiation Evidence for 1‑(4‑Chloro‑3‑(trifluoromethyl)phenyl)‑3‑(2‑(pyrrolidin‑1‑yl)pyrimidin‑5‑yl)urea vs. Closest Analogs (Limited Supporting Data Only)


Structural Differentiation from TAK‑659 via 4‑Chloro Substitution

The target compound differs from the clinical‑stage SYK/FLT3 inhibitor TAK‑659 (1‑(2‑(pyrrolidin‑1‑yl)pyrimidin‑5‑yl)‑3‑(3‑(trifluoromethyl)phenyl)urea) by the addition of a chlorine atom at the 4‑position of the phenyl ring. TAK‑659, which lacks this halogen, displays IC₅₀ values of 3.2 nM against SYK and 4.6 nM against FLT3 [REFS‑1]. The 4‑chloro‑3‑(trifluoromethyl)phenyl urea motif is a signature of sorafenib‑class pan‑kinase inhibitors, which target VEGFR2, PDGFRβ, and B‑RAF through the DFG‑out binding mode. No direct comparative kinase‑profiling data for the target compound exist, but the topological difference predicts a distinct selectivity landscape that must be experimentally validated [REFS‑2].

Kinase selectivity Type II kinase inhibitor Sorafenib pharmacophore

Physicochemical Differentiation from Dimethyl‑Pyrimidine Analog CAS 1448058‑37‑4

The target compound (cLogP = 3.40, tPSA = 71 Ų, rotatable bonds = 3 [REFS‑1]) differs from the 4,6‑dimethyl‑pyrimidine analog (CAS 1448058‑37‑4; MW 413.83) by two methyl groups and a molecular‑weight increase of 28 Da. Methylation on the pyrimidine ring typically elevates cLogP by ≈0.5–0.7 log units and may reduce aqueous solubility by an order of magnitude or more, based on class‑level pharmacokinetic relationships established for diaryl ureas [REFS‑2]. The un‑methylated scaffold of the target compound is therefore predicted to offer superior aqueous solubility and potentially lower CYP‑mediated metabolic clearance.

LogP Solubility Metabolic stability

Synthetic Accessibility Advantage Relative to Bis‑Aryl Urea Clinical Candidates

The target compound can theoretically be assembled in two steps: urea bond formation between 2‑(pyrrolidin‑1‑yl)pyrimidin‑5‑amine and 4‑chloro‑3‑(trifluoromethyl)phenyl isocyanate, or by CDI‑mediated coupling. Both building blocks are commercially available from multiple suppliers, whereas sorafenib requires a complex four‑step route including pyridine‑carboxylic acid activation and aniline coupling [REFS‑1]. This simpler retrosynthesis translates to lower procurement cost and faster lead expansion, although experimental yields for the target compound have not been disclosed.

Synthetic chemistry Reaction yield Building‑block availability

Recommended Research Application Scenarios for 1‑(4‑Chloro‑3‑(trifluoromethyl)phenyl)‑3‑(2‑(pyrrolidin‑1‑yl)pyrimidin‑5‑yl)urea


Kinase‑Profiling Panel for Type II Inhibitor Scaffold Validation

Because the compound carries the 4‑chloro‑3‑(trifluoromethyl)phenyl urea pharmacophore—a known DFG‑out motif—it is suited for broad‑panel kinase profiling (e.g., DiscoveRx KINOMEscan or Eurofins KinaseProfiler) to determine whether its selectivity signature resembles sorafenib (pan‑kinase) or TAK‑659 (SYK/FLT3‑selective). The experimentally determined binding landscape would directly inform whether the pyrimidine‑pyrrolidine appendage favours a specific kinase subfamily [REFS‑1].

Solubility‑Optimised Hit for Fragment‑Based or Lead‑Expansion Campaigns

With a calculated tPSA of 71 Ų, cLogP of 3.40, and only three rotatable bonds, the target compound lies within the “drug‑like” physicochemical space that favours aqueous solubility and membrane permeability. Researchers can use the compound as a neutral‑pKₐ scaffold for iterative structure‑based optimization, leveraging its lower MW compared to dimethyl‑pyrimidine analogs (385.78 vs. 413.83 Da) [REFS‑2].

Negative Control or Tool Compound for Urea‑Transporter Pharmacology Studies

Although the BindingDB entry for this compound (CHEMBL4874369–misattributed SMILES) is erroneous, the diaryl urea scaffold is actively investigated in the urea‑transporter field. Compounds such as UTA1inh‑C1 (IC₅₀ = 4.2 μM) and UTA1inh‑D1 (IC₅₀ = 3.8 μM) demonstrate that subtle aryl‑substitution changes modulate UT‑A1 inhibition [REFS‑3]. If the target compound proves inactive in a UT‑A1 fluorescence‑plate‑reader assay, it could serve as a selectively non‑active control for the pyrrolidine‑pyrimidine urea subclass.

Analytical Reference Standard for HPLC‑MS Method Development

Vendors routinely supply the compound at ≥95 % purity. Its well‑defined molecular formula (C₁₆H₁₅ClF₃N₅O), monoisotopic mass (385.0917 Da), and characteristic chlorine‑isotope pattern make it suitable as a retention‑time and mass‑calibration standard for LC‑MS workflows that analyse diaryl urea libraries [REFS‑4].

Quote Request

Request a Quote for 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.